2-Bromo-5-(hydroxymethyl)benzonitrile physical properties
2-Bromo-5-(hydroxymethyl)benzonitrile physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(hydroxymethyl)benzonitrile
Introduction
2-Bromo-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a bromo group, a hydroxymethyl group, and a nitrile moiety on a benzene ring, makes it a versatile synthetic building block. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, positioning it as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2][3]
This guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-5-(hydroxymethyl)benzonitrile, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural identification, physicochemical characteristics, illustrative experimental workflows, and critical safety protocols, grounded in authoritative data.
Compound Identification and Structure
Accurate identification is the foundation of all chemical research. 2-Bromo-5-(hydroxymethyl)benzonitrile is unambiguously identified by its CAS Registry Number, 1261609-83-9.[4][5] The molecule consists of a central benzene ring. The nitrile (-C≡N) group defines the first position, with the bromine atom at position 2 and the hydroxymethyl (-CH₂OH) group at position 5. This arrangement provides distinct reactive sites for synthetic chemists to exploit.
| Identifier | Value | Source |
| CAS Number | 1261609-83-9 | [4][5] |
| Molecular Formula | C₈H₆BrNO | [4] |
| Molecular Weight | 212.05 g/mol | [4] |
| IUPAC Name | 2-bromo-5-(hydroxymethyl)benzonitrile | |
| InChI | 1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | [4] |
| InChIKey | QGKIDJKOPKESAI-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. 2-Bromo-5-(hydroxymethyl)benzonitrile is typically supplied as a solid, with its solubility profile favoring organic solvents over aqueous media.[2][3][4] Understanding these characteristics is crucial for designing robust and reproducible experimental protocols.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Appearance | White to Pale-yellow or Yellow-brown Solid | [6] |
| Boiling Point | 321.2±32.0 °C (Predicted) | [2][7][8] |
| Density | 1.79±0.1 g/cm³ (Predicted) | [2][7][8] |
| Solubility | Soluble in ethanol, ethers, and other organic solvents; low solubility in water. | [2][3] |
| Storage Temperature | 2-8°C, protected from light. | [3][4] |
Note: Predicted values are derived from computational models and should be considered estimates until experimentally verified.
Experimental Protocols & Methodologies
A core tenet of scientific integrity is the ability to validate findings through reproducible methodologies. The following sections detail a conceptual synthesis workflow and a standard procedure for physical characterization.
Conceptual Synthesis Workflow
While specific, peer-reviewed synthesis routes for 2-Bromo-5-(hydroxymethyl)benzonitrile are not detailed in the provided search results, a logical pathway can be conceptualized from related transformations. A plausible approach involves the bromination of a suitable precursor followed by functional group manipulation. This workflow illustrates the causal logic behind synthetic design.
Caption: Conceptual workflow for the synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile.
Causality Behind Choices:
-
Step 1 (Radical Bromination): The synthesis begins with the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing undesired aromatic bromination.
-
Step 2 (Hydrolysis): The resulting bromomethyl intermediate is converted to the desired hydroxymethyl group via a nucleophilic substitution reaction (hydrolysis), typically using a mild aqueous base to form the alcohol.
-
Step 3 (Ortho-Bromination): The final step involves the electrophilic aromatic substitution to introduce the bromine atom onto the ring. The hydroxyl and nitrile groups are meta-directing; however, the hydroxymethyl group is ortho-, para-directing. The position ortho to the hydroxymethyl group and meta to the nitrile is sterically hindered, favoring bromination at the 2-position.
Protocol: Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a crystalline solid. This protocol describes a self-validating system for its accurate determination.
Caption: Standard operating procedure for melting point determination.
Trustworthiness: This protocol ensures trustworthiness by establishing a slow, controlled heating rate near the melting temperature, which is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer. Reporting a narrow melting range provides confidence in the sample's purity.
Applications in Research and Drug Development
2-Bromo-5-(hydroxymethyl)benzonitrile serves as a valuable scaffold in organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups:
-
Bromo Group: Acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
-
Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in esterification or etherification reactions. It also provides a site for hydrogen bonding, which can be critical in designing molecules that interact with biological targets.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.
This trifunctional nature allows for sequential and highly controlled modifications, making it an essential building block for creating libraries of complex molecules for screening in drug discovery programs.[1]
Safety, Handling, and Storage
As a laboratory chemical, 2-Bromo-5-(hydroxymethyl)benzonitrile must be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]
GHS Hazard Information:
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[4][5] H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][9]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5][10]
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Avoid breathing dust.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Recommended storage is at 2-8°C, protected from light.[3][4]
References
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PubChem. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO. National Institutes of Health. [Link]
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LookChem. 2-Bromo-5-Hydroxybenzonitrile: Key Material for Fine Chemical Synthesis. [Link]
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ChemBK. Benzonitrile, 2-bromo-5-hydroxy-. [Link]
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IndiaMART. 2 - Bromo-5-Hydroxybenzonitrile. [Link]
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Caming Pharmaceutical Ltd. 2-BROMO-5-HYDROXYBENZONITRILE CAS 189680-06-6. [Link]
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ChemBK. Benzonitrile, 2-bromo-5-methyl-. [Link]
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SpectraBase. 2-(5-Bromo-2-hydroxy-benzylidene)malononitrile. [Link]
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BMRB. bmse000284 Benzonitrile. [Link]
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